Enantiomeric Configuration: (S)- vs. (R)-N-(Morpholin-3-ylmethyl)methanesulfonamide HCl
The target compound is the defined (S)-enantiomer with the methanesulfonamidomethyl substituent at the 3-position of the morpholine ring in the (S)-configuration [C@H] . The (R)-enantiomer (CAS 2165590-31-6 for the free amine form; CAS not confirmed for HCl salt) carries the substituent in the opposite spatial orientation [C@@H] . While no publicly available head-to-head biological comparison of the isolated enantiomers has been reported in peer-reviewed literature, the morpholine 3-position is a stereogenic center, and enantiomeric configuration is a known determinant of target binding in morpholine-based ligands. In the structurally related substituted morpholine sigma receptor ligand series, enantiomeric configuration is explicitly claimed as a structural feature in patent filings, indicating that the (S)- and (R)-antipodes are not functionally interchangeable [1].
| Evidence Dimension | Stereochemical identity (optical rotation / chiral center configuration) |
|---|---|
| Target Compound Data | (S)-configuration at morpholine C3; SMILES: CS(=O)(=O)NC[C@H]1COCCN1.Cl |
| Comparator Or Baseline | (R)-configuration at morpholine C3; SMILES: CS(=O)(=O)NC[C@@H]1COCCN1.Cl |
| Quantified Difference | Opposite enantiomer; no publicly available comparative IC₅₀ or Ki data for the isolated enantiomers. Enantiomeric differentiation is a class-level expectation based on chiral recognition by biological targets. |
| Conditions | Structural characterization by SMILES notation; (S)-enantiomer commercially available at ≥98% purity from Leyan ; (R)-enantiomer available from Chemscene . |
Why This Matters
For any stereochemistry-sensitive target engagement assay, the (S)-enantiomer provides a defined stereochemical input; use of the (R)-enantiomer or racemate introduces an uncontrolled variable that can alter binding kinetics, potency, and selectivity in ways not predictable without enantiomer-specific testing.
- [1] Esteve Pharmaceuticals, S.A. Substituted morpholine derivatives having activity against pain. Patent family includes stereochemically defined morpholine sulfonamide exemplifications. View Source
